Pyriofenone
Overview
Description
Pyriofenone is a new fungicide developed by Ishihara Sangyo Kaisha, Ltd . It has shown excellent activity against wheat and cucumber powdery mildew, and moderate efficacy against rice blast .
Synthesis Analysis
Pyriofenone is synthesized using methyl 2-chloro-4-methyl nicotinate as a raw material by chemical reaction . The synthesis starts with methyl 2-chloro-4-methyl nicotinate, which has not been reported by ISK, but for which several syntheses can be found in the literature .
Molecular Structure Analysis
The IUPAC name for Pyriofenone is (5-chloro-2-methoxy-4-methyl-3-pyridyl)(4,5,6-trimethoxy-o-tolyl)methanone . Its molecular formula is C18H20NO5Cl and the molecular mass is 365.8 g/mol .
Chemical Reactions Analysis
Pyriofenone has shown excellent preventive and residual activities . It has high rainfastness in the cucumber leaves against powdery mildew . Pyriofenone also showed inhibitory activity on lesion development upon application until 2 days after inoculation .
Physical And Chemical Properties Analysis
Pyriofenone appears as a white crystalline powder at 20 °C . It has a relative density of 1.33 g/cm3 at 20 °C . The melting point is 93-95 °C . It decomposes before boiling at approximately 100 °C . The vapour pressure is 1.9 × 10-6 Pa at 25 °C .
Scientific Research Applications
Analytical Method Development
Pyriofenone, an aryl phenyl ketone fungicide, has seen recent development in analytical methods for residue determination in agricultural products. A study by Park et al. (2014) established a reliable and sensitive method using HPLC-UVD and LC-MS, demonstrating its applicability in ensuring food safety by detecting pyriofenone residues in various products like Korean melon, pepper, potato, mandarin, soybean, and hulled rice (Park et al., 2014).
Environmental Fate and Toxicology
- Research on the environmental fate and ecotoxicological effects of pyriproxyfen, a chemical related to pyriofenone, indicates its potential impact on non-target aquatic organisms. A study by Devillers (2020) highlighted that pyriproxyfen is quickly photodegraded in water, but its persistence and potential threats in aquatic ecosystems warrant further investigation (Devillers, 2020).
- Liu et al. (2019) synthesized pyriproxyfen metabolites and examined their degradation and toxicity in soil, revealing significant effects on soil enzymes and greater toxicity of metabolites to earthworms compared to the parent compound (Liu et al., 2019).
Agricultural Applications
- Pyriofenone has been studied for its role in agriculture, particularly in the context of managing plant diseases and pests. For instance, Miyamoto et al. (2020) reported on the occurrence of resistance to pyriofenone in field isolates of Podosphaera xanthii, a fungus causing cucumber powdery mildew, highlighting the challenges in using pyriofenone for disease control in agriculture (Miyamoto et al., 2020).
Dissipation and Residue Analysis
- Chung et al. (2017) conducted a study on the dissipation kinetics and pre-harvest residue limit of pyriofenone in oriental melon, providing insights into the appropriate use of pyriofenone in melon cultivation and its residue dynamics (Chung et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(5-chloro-2-methoxy-4-methylpyridin-3-yl)-(2,3,4-trimethoxy-6-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-9-7-12(22-3)16(23-4)17(24-5)13(9)15(21)14-10(2)11(19)8-20-18(14)25-6/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVCBWZLCXANER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)C)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058162 | |
Record name | Pyriofenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyriofenone | |
CAS RN |
688046-61-9 | |
Record name | Pyriofenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=688046-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyriofenone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0688046619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyriofenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyriofenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIOFENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER76S8IFJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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